(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol
Overview
Description
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions required for the synthesis .Molecular Structure Analysis
Analyzing the molecular structure involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Biosynthesis of 1,2-Propanediol via Lactic Acid Isomers:
- Niu, Kramer, Mueller, Liu, and Guo (2018) developed a novel artificial pathway for the biosynthesis of 1,2-propanediol (1,2-PDO) via lactic acid isomers, circumventing the cytotoxicity issue caused by methylglyoxal intermediate in the natural pathway. This method led to high optical purities of R-1,2-PDO and S-1,2-PDO isomers (Niu et al., 2018).
Metabolic Engineering for 1,2-Propanediol Production:
- Altaras and Cameron (1999) reported the production of enantiomerically pure R-1,2-PD from glucose in Escherichia coli, demonstrating the potential of metabolic engineering in creating efficient biosynthesis routes for industrial chemicals (Altaras & Cameron, 1999).
Microbial Production and Industrial Applications:
- Saxena, Anand, Saran, Isar, and Agarwal (2010) reviewed the microbial production of 1,2-propanediol and its industrial applications. They highlighted the biochemical pathways and production hosts (microorganisms) capable of delivering the final product with high yields for uses in polymers, food, pharmaceuticals, and textiles (Saxena et al., 2010).
Catalytic Oxidation of Alcohols:
- Iwahama, Yoshino, Keitoku, Sakaguchi, and Ishii (2000) developed a highly efficient catalytic oxidation process of alcohols, including 2-octanol and 1,2-butanediol, with molecular oxygen. This process is significant for various industrial applications involving the conversion of alcohols to carbonyl compounds (Iwahama et al., 2000).
Enhanced Production of (R)-1,2-Propanediol:
- Altaras and Cameron (2000) investigated methods to improve 1,2-PD production in E. coli, including the construction of a complete pathway from dihydroxyacetone phosphate and bioprocessing improvements. This research offers a foundation for further strain and process enhancement in the production of (R)-1,2-propanediol (Altaras & Cameron, 2000).
Safety And Hazards
properties
IUPAC Name |
[(2R)-2,3-dihydroxypropyl] (E)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9+/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNAYUHWVFMIP-SQUSKLHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydroxypropyl (9Z)-octadec-9-enoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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